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Compound of Interest

Compound Name:
2-(Methoxycarbonyl)thiophene-3-

carboxylic acid

Cat. No.: B1315710 Get Quote

Introduction
2-(Methoxycarbonyl)thiophene-3-carboxylic acid is a strategically important heterocyclic

compound, serving as a versatile building block in the fields of medicinal chemistry and

materials science. Its rigid thiophene core, substituted with two distinct and differentially

reactive carbonyl functionalities—a methyl ester and a carboxylic acid—provides a rich platform

for the synthesis of complex molecular architectures. The thiophene ring system is a well-

established pharmacophore found in numerous approved drugs, valued for its ability to act as a

bioisostere of a phenyl ring but with a distinct electronic profile. This guide offers a

comprehensive overview of the chemical and physical properties, synthesis, reactivity, and

applications of this compound, tailored for researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties
The precise characterization of a molecule is fundamental to its application in research and

development. The properties of 2-(Methoxycarbonyl)thiophene-3-carboxylic acid are

summarized below.
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Property Value Source(s)

CAS Number 115777-72-5 [1][2]

Molecular Formula C₇H₆O₄S [1][3]

Molecular Weight 186.19 g/mol [1][4]

Appearance White to off-white solid
Inferred from related

compounds

Boiling Point 353.6 ± 27.0 °C at 760 mmHg [1]

Storage
2-8°C, sealed in dry, dark

conditions
[1][2]

Predicted XlogP 1.3 [3]

Spectroscopic Profile
Spectroscopic analysis is critical for confirming the structure and purity of the compound. While

a complete, experimentally verified dataset for this specific molecule is not readily available in

public literature, the expected spectral characteristics can be predicted based on its structure

and data from closely related analogues.[5][6][7]

¹H NMR: The proton NMR spectrum is expected to show two distinct doublets in the aromatic

region (approx. 7.0-8.5 ppm) corresponding to the two protons on the thiophene ring. A sharp

singlet around 3.9 ppm would be characteristic of the methoxy (-OCH₃) protons. A broad

singlet, typically downfield (>10 ppm), would correspond to the carboxylic acid proton.

¹³C NMR: The carbon NMR would display seven distinct signals. Two signals for the carbonyl

carbons of the ester and carboxylic acid would appear in the 160-180 ppm range.[8] Four

signals would correspond to the carbons of the thiophene ring, and one signal for the

methoxy carbon would be observed around 50-55 ppm.

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key

functional groups.

A very broad O-H stretching band is expected from approximately 2500 to 3500 cm⁻¹,

characteristic of a hydrogen-bonded carboxylic acid.[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.myskinrecipes.com/shop/th/ungroupable/208762-2-methoxycarbonylthiophene-3-carboxylic-acid.html
https://www.bldpharm.com/products/115777-72-5.html
https://www.myskinrecipes.com/shop/th/ungroupable/208762-2-methoxycarbonylthiophene-3-carboxylic-acid.html
https://pubchemlite.lcsb.uni.lu/e/compound/13899777
https://www.myskinrecipes.com/shop/th/ungroupable/208762-2-methoxycarbonylthiophene-3-carboxylic-acid.html
https://pubchem.ncbi.nlm.nih.gov/compound/5-_Methoxycarbonyl_thiophene-2-carboxylic-acid
https://www.myskinrecipes.com/shop/th/ungroupable/208762-2-methoxycarbonylthiophene-3-carboxylic-acid.html
https://www.myskinrecipes.com/shop/th/ungroupable/208762-2-methoxycarbonylthiophene-3-carboxylic-acid.html
https://www.bldpharm.com/products/115777-72-5.html
https://pubchemlite.lcsb.uni.lu/e/compound/13899777
https://pmc.ncbi.nlm.nih.gov/articles/PMC12472641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2980070/
https://www.iosrjournals.org/iosr-jac/papers/vol8-issue5/Version-1/B08510614.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/21%3A_Carboxylic_Acid_Derivatives-_Nucleophilic_Acyl_Substitution_Reactions/21.10%3A_Spectroscopy_of_Carboxylic_Acid_Derivatives
https://www.spectroscopyonline.com/view/co-bond-part-iii-carboxylic-acids
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Two distinct C=O stretching bands would be visible. The ester carbonyl typically absorbs

around 1735 cm⁻¹, while the carboxylic acid carbonyl, influenced by hydrogen bonding

and conjugation, would appear at a slightly lower wavenumber, around 1700-1730 cm⁻¹.

[8][9]

A C-O stretching peak for the carboxylic acid is expected between 1210 and 1320 cm⁻¹.[9]

Characteristic C-S stretching modes for the thiophene ring are also expected at lower

wavenumbers.[7]

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would be expected to

show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 184.99 or

the protonated molecule [M+H]⁺ at m/z 187.00.[3]

Synthesis and Production
The synthesis of 2-(methoxycarbonyl)thiophene-3-carboxylic acid typically involves the

selective manipulation of a precursor that allows for the differential introduction of the ester and

acid functionalities. A common and logical approach is the selective hydrolysis of the

corresponding diester, dimethyl thiophene-2,3-dicarboxylate.

The causality behind this choice lies in the slight difference in steric hindrance and electronic

environment of the two ester groups. The C2-ester is generally more sterically accessible than

the C3-ester. However, controlled, stoichiometric hydrolysis under mild basic conditions can

often achieve selective cleavage of one ester group over the other.

// Intermediate nodes Diketone [label="Thiophene-2,3-dicarbonyl chloride"]; Diester

[label="Dimethyl thiophene-2,3-dicarboxylate"];

// Workflow Thiophene -> FriedelCrafts [label="Step 1"]; FriedelCrafts -> Diketone

[style=dashed]; Diketone -> Diesterification [label="Step 2"]; Diesterification -> Diester

[style=dashed]; Diester -> Hydrolysis [label="Step 3"]; Hydrolysis -> FinalProduct

[style=dashed]; } } Caption: Figure 1: Plausible Synthetic Workflow for 2-
(Methoxycarbonyl)thiophene-3-carboxylic acid.
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The utility of this compound stems from the orthogonal reactivity of its two primary functional

groups. This allows for selective chemical modifications, making it a valuable scaffold in

multistep synthesis.

Carboxylic Acid (C3-Position): This group is the primary site for nucleophilic attack after

activation. It readily undergoes standard carboxylic acid transformations:

Amidation: Formation of amides via coupling with amines using reagents like EDC, DCC,

or HATU. This is a cornerstone reaction in drug discovery for creating diverse libraries of

compounds.

Esterification: Conversion to other esters (e.g., ethyl, benzyl) under acidic conditions

(Fischer esterification) or via alkylation of the corresponding carboxylate salt.

Reduction: Selective reduction to the corresponding primary alcohol using reagents like

borane (BH₃) or LiAlH₄ (though the latter would also reduce the ester).

Methyl Ester (C2-Position): The ester group is generally less reactive than an activated

carboxylic acid.

Hydrolysis: It can be hydrolyzed to the di-carboxylic acid under more forcing basic or

acidic conditions than those used for selective synthesis.

Transesterification: The methyl group can be exchanged with other alcohols under

catalytic conditions.

Aminolysis: Direct reaction with amines to form amides is possible but typically requires

high temperatures or specific catalysts.

Thiophene Ring: The thiophene ring is electron-rich, but the two electron-withdrawing

carbonyl groups significantly deactivate it towards electrophilic aromatic substitution (e.g.,

nitration, halogenation). Reactions of this type would require harsh conditions and would

likely be directed to the C5 position. Conversely, the ring can be susceptible to nucleophilic

attack, particularly after metallation with strong bases like Lithium Diisopropylamide (LDA).

[10][11]
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// Central Molecule Start [label="2-(Methoxycarbonyl)thiophene-\n3-carboxylic acid",

fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Reactivity Paths Amide [label="Amide Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

Ester [label="Alternative Ester", fillcolor="#FBBC05", fontcolor="#202124"]; Alcohol

[label="Hydroxymethyl Derivative\n(via reduction)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Diacid [label="Thiophene-2,3-dicarboxylic acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges with reaction conditions Start -> Amide [label="Amine, Coupling Agent\n(e.g., EDC,

HATU)"]; Start -> Ester [label="R-OH, H⁺"]; Start -> Alcohol [label="BH₃ or other\nselective

reducing agent"]; Start -> Diacid [label="Strong Base/Acid,\nHeat (Hydrolysis)"]; } } Caption:

Figure 2: Key Reactivity Pathways of the title compound.

Applications in Drug Discovery and Materials
Science
The thiophene scaffold is a privileged structure in medicinal chemistry. Derivatives of

thiophenecarboxylic acids are integral to a wide range of therapeutic agents.

Pharmaceutical Intermediates: The primary application of 2-(methoxycarbonyl)thiophene-
3-carboxylic acid is as an intermediate in the synthesis of active pharmaceutical ingredients

(APIs).[1] Its bifunctional nature allows it to be incorporated into larger molecules, acting as a

linker or a core scaffold. Thiophene derivatives have been investigated for a multitude of

biological activities, including as anti-inflammatory drugs, cytostatic agents, and kinase

inhibitors.[10] For instance, series of 2-acylaminothiophene-3-carboxamides have been

identified as potent inhibitors of the FLT3 tyrosine kinase, a target in certain types of

leukemia.

Bioisosteric Replacement: The thiophene ring is often used as a bioisostere for a benzene

ring to modulate pharmacokinetic properties (absorption, distribution, metabolism, excretion)

and to explore new intellectual property space.

Materials Science: Thiophene-containing molecules are foundational to the development of

organic electronics. The ability to create polymers and complex conjugated systems from

thiophene building blocks is used in the production of conductive polymers, dyes, and

materials for organic light-emitting diodes (OLEDs) and photovoltaics.[1]
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Safety and Handling
As a laboratory chemical, 2-(methoxycarbonyl)thiophene-3-carboxylic acid should be

handled with appropriate care, following standard safety protocols. While a specific safety data

sheet (SDS) for this exact compound is not widely published, data from related

thiophenecarboxylic acids provide guidance.

General Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed or

inhaled.

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-

shields, and a lab coat.

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid

generating dust. Wash hands thoroughly after handling.

Storage: Store in a tightly closed container in a cool, dry place away from light and

incompatible materials.[1]

Experimental Protocol: Synthesis of a
Representative Amide Derivative
This protocol describes a general, self-validating procedure for the synthesis of an amide,

demonstrating the utility of the carboxylic acid moiety.

Objective: To synthesize N-benzyl-2-(methoxycarbonyl)thiophene-3-carboxamide.

Materials:

2-(Methoxycarbonyl)thiophene-3-carboxylic acid

Benzylamine

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

1-Hydroxybenzotriazole (HOBt)

N,N-Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g.,

nitrogen), add 2-(methoxycarbonyl)thiophene-3-carboxylic acid (1.0 eq).

Dissolution: Dissolve the starting material in anhydrous DCM.

Reagent Addition: Add HOBt (1.1 eq) and EDC (1.2 eq) to the solution. Stir for 10 minutes at

room temperature to pre-activate the carboxylic acid. The formation of the active ester

intermediate is a crucial step for efficient coupling.

Amine Addition: In a separate vial, dissolve benzylamine (1.1 eq) in a small amount of DCM.

Add this solution, followed by DIPEA (1.5 eq), dropwise to the reaction mixture.

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by

Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed

(typically 2-12 hours).

Work-up:

Quench the reaction by adding water.

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated

NaHCO₃ solution, and brine. This sequence removes unreacted amine, excess coupling

agents, and acidic/basic byproducts.

Dry the organic layer over anhydrous MgSO₄.

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the

crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, typically

using a hexane/ethyl acetate gradient, to obtain the pure amide product.

Characterization: Confirm the structure and purity of the final product using NMR, IR, and

Mass Spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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